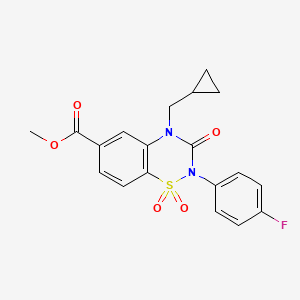![molecular formula C22H21N5O3S B6452382 6-{1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile CAS No. 2549023-33-6](/img/structure/B6452382.png)
6-{1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom . Oxazole derivatives have been found to have a wide spectrum of biological activities, which has led to their use in the synthesis of new chemical entities in medicinal chemistry .
Molecular Structure Analysis
The oxazole ring in the compound is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis
The reactivity of oxazole derivatives can be influenced by the substitution pattern on the oxazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives can vary widely depending on their structure. For example, oxazole itself is a stable liquid at room temperature with a boiling point of 69 °C .Scientific Research Applications
Medicinal Chemistry and Therapeutic Potentials
Oxazole derivatives, including our compound of interest, have gained prominence in medicinal chemistry due to their wide spectrum of biological activities . Let’s explore some key therapeutic potentials:
Anticancer Properties: Oxazole derivatives exhibit promising anticancer effects. Researchers have synthesized various compounds with this scaffold, and some have demonstrated potent activity against cancer cells . Further investigations into the specific mechanisms and potential clinical applications are warranted.
Carbonic Anhydrase Inhibition: Our compound, 6-{1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile, shows isoform-selective inhibition of human carbonic anhydrase II (hCA II) with a Ki value of 0.05 µM . Carbonic anhydrases play essential roles in physiological processes, making them attractive drug targets for conditions like glaucoma and cancer.
Coordination Chemistry and Materials Science
Beyond medicinal applications, oxazole derivatives contribute to coordination chemistry and materials research:
btp Ligands: The btp (2,6-bis(1,2,3-triazol-4-yl)pyridine) binding motif has gained attention. These ligands coordinate with various metals and find use in catalysis, enzyme inhibition, photochemistry, and materials such as polymers and gels . Investigating the coordination behavior of our compound could reveal novel applications.
Scaffold for Drug Development
Oxazole derivatives serve as valuable scaffolds for designing new drugs. Their heterocyclic ring structure provides a foundation for developing promising pharmaceutical agents . Researchers continue to explore novel derivatives for various therapeutic targets.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-[1-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]sulfonyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-15-25-20(14-30-15)17-3-5-19(6-4-17)31(28,29)27-9-8-18-12-26(13-21(18)27)22-7-2-16(10-23)11-24-22/h2-7,11,14,18,21H,8-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQVWUKRYKTQJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCC4C3CN(C4)C5=NC=C(C=C5)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-4-{[1-(3-fluoro-4-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6452300.png)
![2-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine](/img/structure/B6452302.png)
![6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole](/img/structure/B6452319.png)
![5-fluoro-2-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}methoxy)pyridine](/img/structure/B6452323.png)
![3-[2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6452335.png)
![5-fluoro-2-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridine](/img/structure/B6452336.png)
![5-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole](/img/structure/B6452340.png)
![N-(2,5-difluorophenyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide](/img/structure/B6452358.png)
![3-chloro-4-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6452361.png)
![2-(4-acetylphenyl)-4-[(3-fluorophenyl)methyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6452363.png)
![2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6452365.png)

![6-{1-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)sulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile](/img/structure/B6452373.png)
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B6452375.png)